molecular formula C23H25NO2 B239735 N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine

Cat. No. B239735
M. Wt: 347.4 g/mol
InChI Key: PDCCOTBOASCRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine, also known as BMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMEA belongs to the class of compounds known as phenethylamines, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By activating serotonin receptors, N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine may be able to modulate these functions and produce therapeutic effects.
Biochemical and Physiological Effects
N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been found to have a wide range of biochemical and physiological effects. In addition to its effects on serotonin receptors, N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has also been found to interact with other neurotransmitter systems in the brain, including dopamine and norepinephrine. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been shown to increase the release of these neurotransmitters, which may contribute to its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine in lab experiments is its potency and specificity. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been found to be a highly selective serotonin receptor agonist, which means that it can be used to study the effects of serotonin activation on specific brain regions and functions. However, one of the limitations of using N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine in lab experiments is its potential toxicity. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been shown to have toxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine. One area of research that has received a lot of attention is the potential use of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine in the treatment of psychiatric disorders. Studies have shown that N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine may be effective in treating depression and anxiety, and further research is needed to explore its potential therapeutic applications. Another area of research is the development of new compounds based on the structure of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine. By modifying the structure of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine, it may be possible to create new compounds with improved therapeutic properties and fewer side effects.

Synthesis Methods

The synthesis of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine are 2-benzyloxy-3-methoxybenzaldehyde and 2-phenethylamine. These two compounds are reacted together in the presence of a reducing agent, such as sodium borohydride, to yield the final product, N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine. The synthesis of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been shown to have a wide range of effects on the brain. N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine has been found to be a potent serotonin receptor agonist, which means that it can activate serotonin receptors in the brain. This has led to research on the potential use of N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine in the treatment of psychiatric disorders such as depression and anxiety.

properties

Product Name

N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C23H25NO2/c1-25-22-14-8-13-21(17-24-16-15-19-9-4-2-5-10-19)23(22)26-18-20-11-6-3-7-12-20/h2-14,24H,15-18H2,1H3

InChI Key

PDCCOTBOASCRAX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCC3=CC=CC=C3

Origin of Product

United States

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